Vyxeos

Catalog No.
S524414
CAS No.
1256639-86-7
M.F
C36H42N4O15
M. Wt
770.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vyxeos

CAS Number

1256639-86-7

Product Name

Vyxeos

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C36H42N4O15

Molecular Weight

770.7 g/mol

InChI

InChI=1S/C27H29NO10.C9H13N3O5/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t10-,14-,16-,17-,22+,27-;4-,6-,7+,8-/m01/s1

InChI Key

HBQCEICSYDCGJG-SZXLQUARSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Solubility

Soluble in DMSO

Synonyms

Vyxeos; Cytarabine/daunonubicin; Daunonubicin/cytarabine; CPX351; CPX 351; CPX-351

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Description

The exact mass of the compound Vyxeos is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vyxeos is a liposomal formulation that combines two established chemotherapeutic agents: daunorubicin and cytarabine, in a 1:5 molar ratio. This combination is specifically designed for intravenous administration to treat newly diagnosed therapy-related acute myeloid leukemia and acute myeloid leukemia with myelodysplasia-related changes in adults and pediatric patients aged one year and older. The liposome structure, composed of distearoylphosphatidylcholine, distearoylphosphatidylglycerol, and cholesterol, enhances the pharmacokinetics of the drugs, allowing for prolonged retention in the bone marrow and targeted delivery to leukemia cells .

Daunorubicin functions primarily as a topoisomerase II inhibitor, interfering with DNA replication by forming stable complexes with deoxyribonucleic acid (DNA). This action leads to the inhibition of DNA synthesis and the generation of free radicals that can damage cellular components. Cytarabine, on the other hand, is a nucleoside analog that becomes phosphorylated to its active form, cytarabine-5-triphosphate. This metabolite inhibits DNA polymerase during the S phase of the cell cycle, thus preventing DNA synthesis .

The biological activity of Vyxeos is attributed to the synergistic effects of its components. Daunorubicin's cytotoxicity is enhanced by cytarabine's ability to inhibit DNA synthesis. The liposomal formulation allows for selective uptake by leukemia cells while minimizing exposure to normal tissues. This targeted delivery results in improved therapeutic efficacy and reduced systemic toxicity compared to traditional chemotherapy regimens .

The synthesis of Vyxeos involves the encapsulation of daunorubicin and cytarabine in liposomes. The liposome preparation starts with the mixing of phospholipids and cholesterol in an appropriate solvent, followed by the addition of the drug components. The mixture is then subjected to processes such as sonication or extrusion to form uniform liposomes. The final product is lyophilized into a powder form for reconstitution prior to administration .

Vyxeos is primarily indicated for treating newly diagnosed therapy-related acute myeloid leukemia and acute myeloid leukemia with myelodysplasia-related changes. Its unique formulation allows for effective treatment in patients who may not respond well to standard chemotherapy regimens. The dosing regimen typically involves administration on specific days over a treatment cycle, tailored based on individual patient characteristics .

Studies have shown that Vyxeos can interact with various other medications, particularly those affecting liver enzymes involved in drug metabolism. Careful monitoring is required when administering Vyxeos alongside other chemotherapeutics or medications that may influence its pharmacokinetics or increase the risk of adverse effects. Additionally, infusion-related reactions are noted with liposomal formulations; thus, premedication may be necessary for some patients .

Vyxeos stands out among other chemotherapy agents due to its dual-drug liposomal formulation that enhances drug delivery specifically to leukemia cells. Here are some similar compounds:

Compound NameActive IngredientsMechanism of ActionUnique Features
DaunorubicinDaunorubicinTopoisomerase II inhibitionTraditional formulation without targeting
CytarabineCytarabineNucleoside analog affecting DNA synthesisSingle-agent use; not combined with daunorubicin
CPX-351 (Vyxeos)Daunorubicin & CytarabineSynergistic action via liposomal deliveryTargeted delivery; reduced toxicity
DoxorubicinDoxorubicinTopoisomerase II inhibitionBroader use but higher systemic toxicity
IdarubicinIdarubicinTopoisomerase II inhibitionSimilar action but different pharmacokinetics

Vyxeos' unique formulation allows for better accumulation in bone marrow and preferential uptake by leukemia cells compared to traditional formulations of its components or similar agents . This targeted approach not only enhances efficacy but also aims to reduce side effects commonly associated with chemotherapy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NCI Cancer Drugs

Drug: Daunorubicinhydrochlorideandcytarabineliposome
US Brand Name(s): Vyxeos
FDA Approval: Yes
Daunorubicin hydrochloride and cytarabine liposome is approved to treat: Acute myeloid leukemia (AML) that is newly diagnosed. It is used in adults with therapy-related AML (tAML) or AML with myelodysplasia -related changes (AML-MRC).
Daunorubicin hydrochloride and cytarabine liposome is a combination form of daunorubicin hydrochloride and cytarabine contained inside liposomes (very tiny particles of fat). This form may work better than other forms of these drugs and have fewer side effects. Also, because its effects last longer in the body, it doesn't need to be given as often. Daunorubicin hydrochloride and cytarabine liposome is also being studied in the treatment of other types of cancer.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-15
1: Lin TL, Newell LF, Stuart RK, Michaelis LC, Rubenstein E, Pentikis HS, Callahan T, Alvarez D, Liboiron BD, Mayer LD, Wang Q, Banerjee K, Louie AC. A phase 2 study to assess the pharmacokinetics and pharmacodynamics of CPX-351 and its effects on cardiac repolarization in patients with acute leukemias. Cancer Chemother Pharmacol. 2019 May 16. doi: 10.1007/s00280-019-03856-9. [Epub ahead of print] PubMed PMID: 31098682.
2: Vincelette ND, Ding H, Huehls AM, Flatten KS, Kelly RL, Kohorst MA, Webster J, Hess AD, Pratz KW, Karnitz LM, Kaufmann SH. Effect of CHK1 Inhibition on CPX-351 Cytotoxicity in vitro and ex vivo. Sci Rep. 2019 Mar 5;9(1):3617. doi: 10.1038/s41598-019-40218-0. PubMed PMID: 30837643; PubMed Central PMCID: PMC6400938.
3: Wang Q, Banerjee K, Vasilinin G, Marier JF, Gibbons JA. Population Pharmacokinetics and Exposure-Response Analyses for CPX-351 in Patients With Hematologic Malignancies. J Clin Pharmacol. 2019 May;59(5):748-762. doi: 10.1002/jcph.1366. Epub 2018 Dec 19. PubMed PMID: 30566230.
4: Howell G, Oliai C, Schiller G. Liposomal Cytarabine-Daunorubicin (CPX-351) Extravasation: Case Report and Literature Review. Anticancer Res. 2018 Dec;38(12):6927-6930. doi: 10.21873/anticanres.13070. Review. PubMed PMID: 30504411.
5: Anderson E, Mehta P, Heywood J, Rees B, Bone H, Robinson G, Reynolds D, Salisbury V, Mayer L. CPX-351 exhibits hENT-independent uptake and can be potentiated by fludarabine in leukaemic cells lines and primary refractory AML. Leuk Res. 2018 Nov;74:121-129. doi: 10.1016/j.leukres.2018.08.007. Epub 2018 Aug 11. PubMed PMID: 30119908.
6: Di Y, Wasan EK, Cawthray J, Wasan KM. Scavenger receptor class BI (SR-BI) mediates uptake of CPX-351 into K562 leukemia cells. Drug Dev Ind Pharm. 2019 Jan;45(1):21-26. doi: 10.1080/03639045.2018.1513026. Epub 2018 Sep 5. PubMed PMID: 30113235.
7: Lancet JE, Uy GL, Cortes JE, Newell LF, Lin TL, Ritchie EK, Stuart RK, Strickland SA, Hogge D, Solomon SR, Stone RM, Bixby DL, Kolitz JE, Schiller GJ, Wieduwilt MJ, Ryan DH, Hoering A, Banerjee K, Chiarella M, Louie AC, Medeiros BC. CPX-351 (cytarabine and daunorubicin) Liposome for Injection Versus Conventional Cytarabine Plus Daunorubicin in Older Patients With Newly Diagnosed Secondary Acute Myeloid Leukemia. J Clin Oncol. 2018 Sep 10;36(26):2684-2692. doi: 10.1200/JCO.2017.77.6112. Epub 2018 Jul 19. PubMed PMID: 30024784; PubMed Central PMCID: PMC6127025.
8: Chen EC, Fathi AT, Brunner AM. Reformulating acute myeloid leukemia: liposomal cytarabine and daunorubicin (CPX-351) as an emerging therapy for secondary AML. Onco Targets Ther. 2018 Jun 12;11:3425-3434. doi: 10.2147/OTT.S141212. eCollection 2018. Review. PubMed PMID: 29928134; PubMed Central PMCID: PMC6003284.
9: Talati C, Lancet JE. CPX-351: changing the landscape of treatment for patients with secondary acute myeloid leukemia. Future Oncol. 2018 May;14(12):1147-1154. doi: 10.2217/fon-2017-0603. Epub 2018 Jan 30. Review. PubMed PMID: 29378418.
10: Walter RB, Othus M, Orlowski KF, McDaniel EN, Scott BL, Becker PS, Percival MM, Hendrie PC, Medeiros BC, Chiarella MT, Louie AC, Estey EH. Unsatisfactory efficacy in randomized study of reduced-dose CPX-351 for medically less fit adults with newly diagnosed acute myeloid leukemia or other high-grade myeloid neoplasm. Haematologica. 2018 Mar;103(3):e106-e109. doi: 10.3324/haematol.2017.182642. Epub 2017 Dec 14. PubMed PMID: 29242304; PubMed Central PMCID: PMC5830380.
11: Nikanjam M, Capparelli EV, Lancet JE, Louie A, Schiller G. Persistent cytarabine and daunorubicin exposure after administration of novel liposomal formulation CPX-351: population pharmacokinetic assessment. Cancer Chemother Pharmacol. 2018 Jan;81(1):171-178. doi: 10.1007/s00280-017-3484-5. Epub 2017 Nov 22. PubMed PMID: 29167924; PubMed Central PMCID: PMC5756117.
12: Wei AH, Tiong IS. Midostaurin, enasidenib, CPX-351, gemtuzumab ozogamicin, and venetoclax bring new hope to AML. Blood. 2017 Dec 7;130(23):2469-2474. doi: 10.1182/blood-2017-08-784066. Epub 2017 Oct 19. Review. PubMed PMID: 29051180.
13: Brunetti C, Anelli L, Zagaria A, Specchia G, Albano F. CPX-351 in acute myeloid leukemia: can a new formulation maximize the efficacy of old compounds? Expert Rev Hematol. 2017 Oct;10(10):853-862. doi: 10.1080/17474086.2017.1369400. Epub 2017 Aug 24. Review. PubMed PMID: 28814164.
14: Gordon MJ, Tardi P, Loriaux MM, Spurgeon SE, Traer E, Kovacsovics T, Mayer LD, Tyner JW. CPX-351 exhibits potent and direct ex vivo cytotoxicity against AML blasts with enhanced efficacy for cells harboring the FLT3-ITD mutation. Leuk Res. 2017 Feb;53:39-49. doi: 10.1016/j.leukres.2016.12.002. Epub 2016 Dec 12. PubMed PMID: 28013106.
15: Cortes JE, Goldberg SL, Feldman EJ, Rizzeri DA, Hogge DE, Larson M, Pigneux A, Recher C, Schiller G, Warzocha K, Kantarjian H, Louie AC, Kolitz JE. Phase II, multicenter, randomized trial of CPX-351 (cytarabine:daunorubicin) liposome injection versus intensive salvage therapy in adults with first relapse AML. Cancer. 2015 Jan 15;121(2):234-42. doi: 10.1002/cncr.28974. Epub 2014 Sep 15. PubMed PMID: 25223583; PubMed Central PMCID: PMC5542857.
16: Carol H, Fan MM, Harasym TO, Boehm I, Mayer LD, Houghton P, Smith MA, Lock RB. Efficacy of CPX-351, (cytarabine:daunorubicin) liposome injection, against acute lymphoblastic leukemia (ALL) xenograft models of the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2015 Jan;62(1):65-71. doi: 10.1002/pbc.25133. Epub 2014 Sep 9. PubMed PMID: 25203866; PubMed Central PMCID: PMC4237711.
17: Lancet JE, Cortes JE, Hogge DE, Tallman MS, Kovacsovics TJ, Damon LE, Komrokji R, Solomon SR, Kolitz JE, Cooper M, Yeager AM, Louie AC, Feldman EJ. Phase 2 trial of CPX-351, a fixed 5:1 molar ratio of cytarabine/daunorubicin, vs cytarabine/daunorubicin in older adults with untreated AML. Blood. 2014 May 22;123(21):3239-46. doi: 10.1182/blood-2013-12-540971. Epub 2014 Mar 31. PubMed PMID: 24687088; PubMed Central PMCID: PMC4624448.
18: Gergis U, Roboz G, Shore T, Ritchie E, Mayer S, Wissa U, McKenna M, Christos P, Pearse R, Mark T, Scandura J, van Besien K, Feldman E. A phase I study of CPX-351 in combination with busulfan and fludarabine conditioning and allogeneic stem cell transplantation in adult patients with refractory acute leukemia. Biol Blood Marrow Transplant. 2013 Jul;19(7):1040-5. doi: 10.1016/j.bbmt.2013.04.013. Epub 2013 May 4. PubMed PMID: 23648237.
19: Feldman EJ, Kolitz JE, Trang JM, Liboiron BD, Swenson CE, Chiarella MT, Mayer LD, Louie AC, Lancet JE. Pharmacokinetics of CPX-351; a nano-scale liposomal fixed molar ratio formulation of cytarabine:daunorubicin, in patients with advanced leukemia. Leuk Res. 2012 Oct;36(10):1283-9. doi: 10.1016/j.leukres.2012.07.006. Epub 2012 Jul 26. PubMed PMID: 22840315.
20: Feldman EJ, Lancet JE, Kolitz JE, Ritchie EK, Roboz GJ, List AF, Allen SL, Asatiani E, Mayer LD, Swenson C, Louie AC. First-in-man study of CPX-351: a liposomal carrier containing cytarabine and daunorubicin in a fixed 5:1 molar ratio for the treatment of relapsed and refractory acute myeloid leukemia. J Clin Oncol. 2011 Mar 10;29(8):979-85. doi: 10.1200/JCO.2010.30.5961. Epub 2011 Jan 31. PubMed PMID: 21282541; PubMed Central PMCID: PMC4520927.

Explore Compound Types